molecular formula C20H45N5 B2894965 7-(4-{2-[(7-Aminoheptyl)amino]ethyl}piperazin-1-yl)heptan-1-amine CAS No. 2287274-70-6

7-(4-{2-[(7-Aminoheptyl)amino]ethyl}piperazin-1-yl)heptan-1-amine

Cat. No.: B2894965
CAS No.: 2287274-70-6
M. Wt: 355.615
InChI Key: LIQJHYBNKQJWCF-UHFFFAOYSA-N
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Description

N’-[2-[4-(7-Aminoheptyl)piperazin-1-yl]ethyl]heptane-1,7-diamine is a complex organic compound featuring a piperazine ring substituted with a heptyl chain and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-[4-(7-Aminoheptyl)piperazin-1-yl]ethyl]heptane-1,7-diamine typically involves multi-step procedures. One common method includes the reaction of piperazine with heptane-1,7-diamine under controlled conditions. The reaction may require the use of solvents such as ethanol or methanol and catalysts to facilitate the process. The reaction conditions often involve heating and stirring to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N’-[2-[4-(7-Aminoheptyl)piperazin-1-yl]ethyl]heptane-1,7-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N’-[2-[4-(7-Aminoheptyl)piperazin-1-yl]ethyl]heptane-1,7-diamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors in the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-[2-[4-(7-Aminoheptyl)piperazin-1-yl]ethyl]heptane-1,7-diamine involves its interaction with molecular targets such as receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating receptor activity and influencing downstream signaling pathways .

Properties

IUPAC Name

N'-[2-[4-(7-aminoheptyl)piperazin-1-yl]ethyl]heptane-1,7-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H45N5/c21-11-7-3-1-5-9-13-23-14-16-25-19-17-24(18-20-25)15-10-6-2-4-8-12-22/h23H,1-22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQJHYBNKQJWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCCCCN)CCNCCCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H45N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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